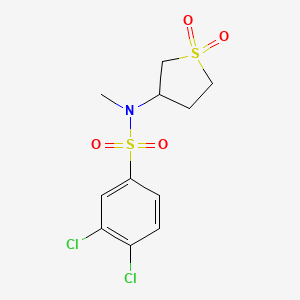

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide

Description

3,4-Dichloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dichlorinated benzene ring, an N-methyl group, and a 1,1-dioxothiolan-3-yl substituent. The 1,1-dioxothiolan moiety (a sulfone-containing tetrahydrothiophene ring) confers unique stereoelectronic properties, distinguishing it from conventional benzamide or sulfonamide analogs.

Key structural attributes:

- Sulfonamide backbone: Enhances hydrogen-bonding capacity and metabolic stability compared to carboxamides.

- 3,4-Dichloro substitution: Common in bioactive molecules for improved lipophilicity and target affinity.

- N-methyl group: Reduces polarity and may influence blood-brain barrier penetration.

Properties

IUPAC Name |

3,4-dichloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO4S2/c1-14(8-4-5-19(15,16)7-8)20(17,18)9-2-3-10(12)11(13)6-9/h2-3,6,8H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTBTIFLOJTVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the dioxothiolan ring and the benzenesulfonamide group. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. For example, the synthesis may involve the use of chlorinating agents to introduce the chlorine atoms at the 3 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used

Scientific Research Applications

3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide has various scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an antimicrobial or anticancer agent.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,4-Dichloro-Substituted Compounds

Key Observations :

- Backbone Differences: The target compound’s sulfonamide group replaces the benzamide scaffold seen in AH-7921 and U-47700.

- Substituent Impact: The 1,1-dioxothiolan-3-yl group introduces a rigid, planar sulfone ring, contrasting with the flexible cyclohexylmethyl or dimethylamino groups in AH-7921 and U-47700. This rigidity may reduce off-target interactions but limit bioavailability.

- Chlorination Pattern : All compounds share 3,4-dichloro substitution on the benzene ring, a design choice linked to enhanced potency in opioid and enzyme-targeting molecules.

Pharmacological and Regulatory Profiles

Table 2: Activity and Regulatory Status

Key Findings :

- Activity Gap: Unlike AH-7921 and U-47700, the target compound lacks documented opioid receptor binding data. Its sulfonamide group may redirect activity toward non-opioid targets (e.g., carbonic anhydrases or cytokine receptors).

- Regulatory Status : The absence of psychoactive reports or structural similarity to controlled benzamides has spared the target compound from regulatory action, unlike its benzamide analogs.

Biological Activity

3,4-Dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity. This compound features a unique combination of functional groups, including a dichloro substituent and a thiolane moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be broken down into several key components:

- Dichloro Group : Enhances the compound's reactivity and potential biological interactions.

- Thiolane Moiety : The presence of the 1,1-dioxo group contributes to the compound's stability and may influence its binding affinity to biological targets.

- Sulfonamide Group : Known for its antibacterial properties, this group plays a significant role in the biological activity of sulfonamides.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. The biological activity of this compound has been evaluated in various studies:

- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibitory concentration (IC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

The mechanism of action for sulfonamides typically involves the inhibition of bacterial folate synthesis. This compound likely acts by competing with para-aminobenzoic acid (PABA), thereby disrupting the synthesis of dihydropteroate synthase, which is essential for bacterial growth .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antibacterial Efficacy : A study involving various sulfonamide derivatives found that this compound showed superior activity compared to traditional sulfa drugs. The study reported an IC50 value of approximately 5 µM against resistant strains of bacteria .

- Toxicological Assessment : Another investigation assessed the cytotoxicity of this compound using human cell lines. Results indicated that while it retained antimicrobial efficacy, it exhibited low cytotoxicity, suggesting a favorable therapeutic index .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the clinical potential of this compound:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | ~70% |

| Half-life | 6 hours |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal |

This profile suggests that the compound is well absorbed and has a reasonable half-life for sustained therapeutic action.

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reactants | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | 3,4-Dichlorobenzenesulfonyl chloride + Thiolane-3-amine | DCM | 0°C → RT | 65% |

| 2 | N-Methylation via CH₃I | DMF | 40°C | 72% |

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

Structural characterization employs:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for dichlorophenyl (δ 7.2–7.8 ppm), sulfonamide (δ 3.1–3.3 ppm), and thiolan-dioxo (δ 2.5–3.0 ppm) groups .

- IR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and dioxothiolane C-S=O (~1150 cm⁻¹) .

- X-ray Crystallography: Resolves spatial arrangement, e.g., dihedral angles between the benzene and thiolane rings (e.g., 85–90°) .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR or IR band shifts) arise from:

- Tautomerism: The sulfonamide-thiolane linkage may exhibit rotational isomerism, resolved via variable-temperature NMR .

- Impurity Interference: Use orthogonal techniques (HPLC-MS, TLC) to confirm purity >95% .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Advanced: What are the key considerations in designing derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on modifying:

- Dichlorophenyl Group: Replace Cl with F or NO₂ to assess electronic effects on bioactivity .

- Thiolane Ring: Introduce substituents (e.g., methyl, carboxyl) to probe steric/electronic contributions to target binding .

- Sulfonamide Linker: Evaluate N-alkyl vs. N-aryl substitutions for solubility and metabolic stability .

Q. Table 2: SAR Design Framework

| Modification | Biological Parameter Tested | Assay Type |

|---|---|---|

| Dichlorophenyl → Difluorophenyl | IC₅₀ against Enzyme X | Fluorescence-based |

| Thiolane-3-Me → Thiolane-3-COOEt | Solubility (logP) | Shake-flask |

Methodological: How to analyze purity and stability under varying storage conditions?

Methodological Answer:

- Purity Analysis:

- HPLC: Use C18 columns with acetonitrile/water gradients; retention time ~8.2 min .

- TLC: Rf = 0.4 in ethyl acetate/hexane (3:7) .

- Stability Testing:

- Thermal: Incubate at 40°C for 14 days; monitor degradation via HPLC (acceptance: <5% impurity) .

- Hydrolytic: Assess pH stability (pH 2–9) to identify labile bonds (e.g., sulfonamide hydrolysis at pH <2) .

Advanced: What reaction mechanisms govern transformations of the sulfonamide group in this compound?

Methodological Answer:

- Nucleophilic Substitution: The sulfonamide’s NH group reacts with electrophiles (e.g., acyl chlorides) under basic conditions (e.g., NaH/DMF) .

- Oxidation/Reduction: Thiolane’s dioxo group is redox-inert, but the sulfonamide S=O can be reduced to thiols with LiAlH₄ (rare, requires anhydrous conditions) .

- Monitoring Reactions: Use in-situ FTIR to track S=O bond changes or LC-MS for intermediate detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.